molecular formula C20H14N6 B2776930 (E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 489413-52-7

(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B2776930
CAS No.: 489413-52-7
M. Wt: 338.374
InChI Key: PZWHFELNCDUKFY-CIAFOILYSA-N
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Description

(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolo[3,4-a]phthalazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the condensation of naphthalen-1-ylmethylene hydrazine with a triazolo[3,4-a]phthalazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylene ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is used as a building block for the synthesis of more complex molecules. Its stable triazolo[3,4-a]phthalazine core makes it an ideal candidate for various organic synthesis applications.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological macromolecules in specific ways, making it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(phenylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
  • 6-(2-(benzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Uniqueness

What sets (E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine apart from similar compounds is its naphthalen-1-ylmethylene group. This moiety imparts unique electronic and steric properties to the compound, enhancing its stability and reactivity in various chemical and biological contexts.

Biological Activity

(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, particularly its potential as an anticancer and antimicrobial agent, supported by data tables and research findings.

Chemical Structure

The compound features a triazolo-phthalazine framework with a naphthalenylmethylene hydrazinyl substituent. Its unique structure is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[3,4-a]phthalazine exhibit significant anticancer properties. The mechanism of action generally involves the inhibition of key enzymes and disruption of cellular processes such as DNA replication.

Table 1: Anticancer Activity of Triazolo[3,4-a]phthalazine Derivatives

CompoundCell LineIC50 (µM)
Compound 23Hepatocellular carcinoma (HePG-2)15.05
Compound 24Hepatocellular carcinoma (HePG-2)17.23
Compound 23Colorectal carcinoma (HCT-116)21.93
Compound 24Colorectal carcinoma (HCT-116)24.06

In a study evaluating various triazolo[3,4-a]phthalazine derivatives against multiple cancer cell lines including HePG-2 and HCT-116, compounds demonstrated moderate to high cytotoxicity with specific IC50 values indicating their potency against these cancers .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it may inhibit the growth of various pathogens through mechanisms that disrupt cellular integrity or metabolic pathways.

Table 2: Antimicrobial Activity Summary

PathogenActivity Observed
Staphylococcus aureusInhibition
Escherichia coliModerate activity
Candida albicansEffective

These findings suggest that the compound could be further explored for its potential in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

One notable case study involved the synthesis and evaluation of a series of triazolo[3,4-a]phthalazine derivatives. The study reported that certain compounds exhibited significant inhibitory effects on cancer cell proliferation and displayed lower toxicity profiles compared to standard chemotherapeutics like doxorubicin .

Another investigation focused on the structural optimization of similar compounds, revealing that modifications to the hydrazinyl moiety could enhance both anticancer and antimicrobial activities. This highlights the importance of structure-activity relationships in developing effective therapeutic agents .

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6/c1-2-9-16-14(6-1)7-5-8-15(16)12-21-23-19-17-10-3-4-11-18(17)20-24-22-13-26(20)25-19/h1-13H,(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWHFELNCDUKFY-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=NN4C=NN=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC3=NN4C=NN=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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